5-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide
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Overview
Description
“5-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiophene ring and the sulfonamide group suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide” typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of the appropriate amine.
Substitution Reactions: The chloro and difluoroethyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
“5-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide” may have several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to the presence of the sulfonamide group.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. The presence of the thiophene ring and other substituents may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Thiophene-2-sulfonamide: A compound with a similar thiophene ring and sulfonamide group.
Uniqueness
“5-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide” is unique due to the presence of the chloro, difluoroethyl, and hydroxyethyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
5-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-4-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF2NO3S2/c1-6-4-8(17-9(6)10)18(15,16)13(2-3-14)5-7(11)12/h4,7,14H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVOFDWWYSFNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N(CCO)CC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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